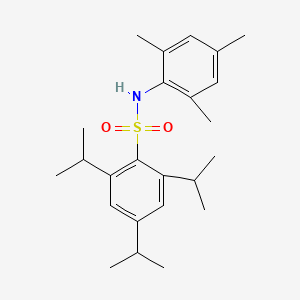![molecular formula C18H21N3O3 B5207979 N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)
N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide (DPPE) is a chemical compound that has been widely used in scientific research due to its unique properties. DPPE is a member of the amide family and is commonly used as a reagent in organic chemistry. It has also been used in the field of pharmacology and toxicology due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and is implicated in inflammation and cancer. N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the growth and proliferation of blood vessels.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been shown to inhibit the production of nitric oxide, which is involved in inflammation and is implicated in various diseases. N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide has also been shown to have an effect on the immune system, particularly on the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide, including the investigation of its potential therapeutic properties in various diseases, such as cancer and inflammation. Further research is also needed to fully understand its mechanism of action and to develop more effective derivatives. Additionally, the potential toxicity of N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide needs to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide is a chemical compound that has been widely used in scientific research due to its unique properties. It has potential therapeutic properties and has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its potential toxicity. Further research is needed to fully understand its mechanism of action and to develop more effective derivatives.
Synthesemethoden
N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide can be synthesized through a multistep process that involves the reaction of 4-(dimethylamino)benzaldehyde with 2-phenoxyethylamine to form the intermediate compound, which is then reacted with ethylenediamine to form N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide. The reaction can be carried out under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide has been used in various scientific research applications, including drug discovery, pharmacology, and toxicology. It has been shown to have potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide has also been used as a reagent in organic chemistry, particularly in the synthesis of amide derivatives.
Eigenschaften
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-21(2)15-10-8-14(9-11-15)20-18(23)17(22)19-12-13-24-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUHZUVXDMJNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)
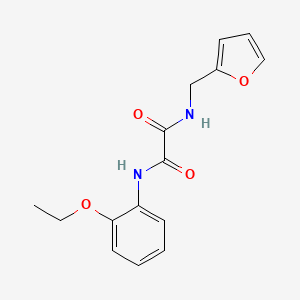
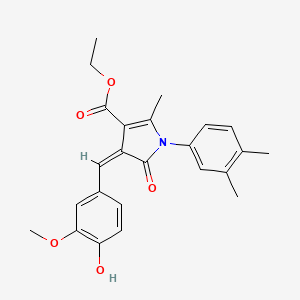
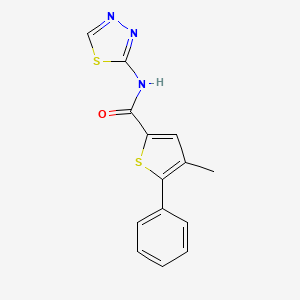
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5207917.png)
![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)
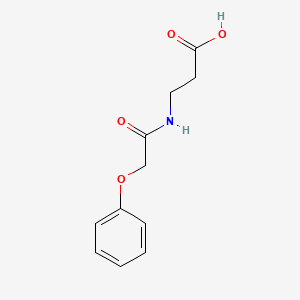
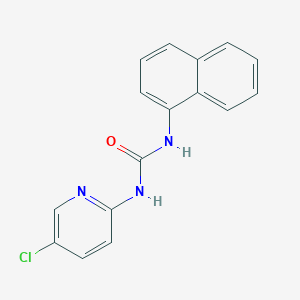

![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)

![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
